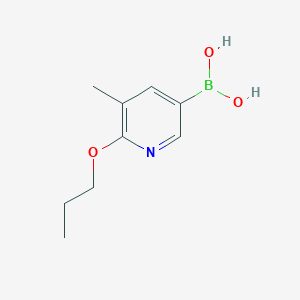
5-Methyl-6-propoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-propoxypyridine-3-boronic acid is a versatile chemical compound used extensively in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness through its varied applications in diverse fields such as organic synthesis, medicinal chemistry, and material science .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code1S/C9H14BNO3/c1-3-4-14-9-7 (2)5-8 (6-11-9)10 (12)13/h5-6,12-13H,3-4H2,1-2H3 . The molecular weight of the compound is 195.03 . Chemical Reactions Analysis
Boronic acids, including this compound, play an exquisite role in synthetic chemistry. They are paramount to all facets of chemical science. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic groups during these reactions .
Mode of Action
5-Methyl-6-propoxypyridine-3-boronic acid, as a boronic acid derivative, likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives act as nucleophiles, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation . The downstream effects of these reactions can include the synthesis of complex organic compounds .
Result of Action
As a participant in Suzuki–Miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions is influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be affected by exposure to air and moisture .
Safety and Hazards
The safety data sheet for Pyridine-3-boronic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Future Directions
Given the versatility and importance of boronic acids in various fields, it is expected that the studies with 5-Methyl-6-propoxypyridine-3-boronic acid and other boronic acids will be extended in order to obtain new promising drugs shortly . The compound is used extensively in scientific research, indicating its potential for future applications.
properties
IUPAC Name |
(5-methyl-6-propoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-3-4-14-9-7(2)5-8(6-11-9)10(12)13/h5-6,12-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMGAWNSIGEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate](/img/structure/B2621339.png)
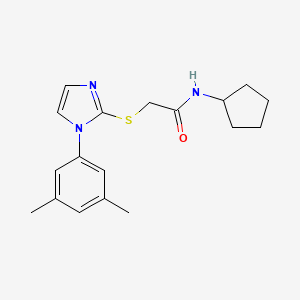
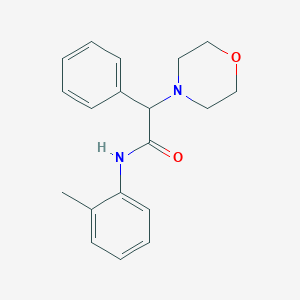

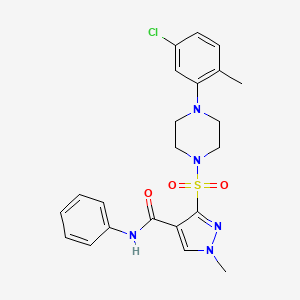

![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)
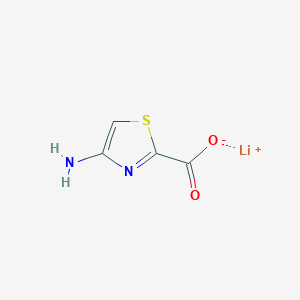
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)
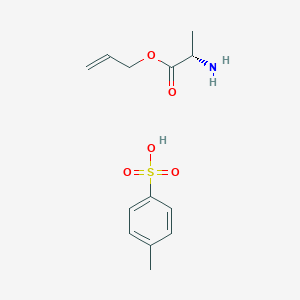
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2621356.png)
![3,3'-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2621357.png)
![2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2621358.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2621360.png)